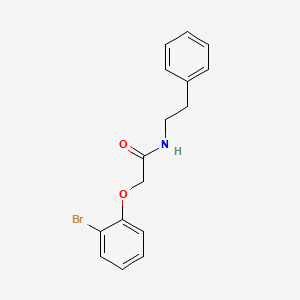

2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to 2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide often involves multi-step reaction sequences. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide illustrates a typical approach involving alkylation and nitration steps, achieving yields of 77.42% and 92.2% respectively under optimized conditions (Zhang Da-yang, 2004). Another example includes the Leuckart synthesis route to produce acetamide derivatives, indicating the versatility and adaptability of synthesis techniques for similar compounds (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated through spectroscopic methods such as IR, ^1H NMR, and ^13C NMR. These techniques confirm the structural assignments of synthesized compounds, revealing the presence of characteristic functional groups and the overall molecular framework. The study of silylated derivatives of N-(2-hydroxyphenyl)acetamide, for instance, demonstrates the application of these techniques in determining the structures of novel compounds (A. Nikonov, I. Sterkhova, I. М. Lazarev, A. Albanov, N. F. Lazareva, 2016).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can include alkylation, acetylation, and nitration, among others. The reactions are characterized by their specificity and the formation of desired products with high yield under controlled conditions. For example, chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights the precision of chemical reactions in synthesizing target molecules (Deepali B Magadum, G. Yadav, 2018).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, are crucial for their application in different fields. These properties are often determined after the synthesis and purification of the compounds. The specific physical properties of 2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide are not detailed in the available literature but can be inferred based on related compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the behavior of these compounds in various environments. Studies on related compounds provide insights into their chemical stability, potential for interactions, and mechanisms of reaction. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot illustrates the complex chemical behavior and potential applications of similar compounds (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Scientific Research Applications

Synthesis and Pharmacological Applications

A series of acetamide derivatives, including those with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, have been synthesized through multi-step reactions starting from the Leuckart reaction. These compounds, due to the presence of bromo, tert-butyl, and nitro groups, demonstrated cytotoxic, anti-inflammatory, analgesic, and antipyretic activities comparable with standard drugs in pharmacological assessments (Rani, Pal, Hegde, & Hashim, 2016). Similarly, another study developed new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic applications, with certain compounds exhibiting significant therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial Profile

Newer Schiff bases and Thiazolidinone derivatives have been synthesized from compounds like 2-(4-bromo-3-methylphenoxy)acetate, showing promising antibacterial and antifungal activities. These compounds were characterized and evaluated for their antimicrobial efficacy, highlighting the potential of bromophenoxy acetamide derivatives in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Chemoselective Acetylation and Drug Metabolism

A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, employed immobilized lipase as the catalyst, demonstrating an innovative approach to drug synthesis and optimization (Magadum & Yadav, 2018). Another investigation highlighted the roles of halides in the degradation process of acetaminophen, a widely used drug, offering insights into water and wastewater treatment processes relevant to the environmental fate of pharmaceutical compounds (Li, Song, Fu, Tsang, & Yang, 2015).

properties

IUPAC Name |

2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c17-14-8-4-5-9-15(14)20-12-16(19)18-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGXORQWFXOEMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)

![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)

![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)

![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)

![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)

![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)

![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)